

# A Technical Guide to Hydron Affinity and its Measurement

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## Compound of Interest

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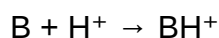
For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of **hydron** affinity, a fundamental parameter in chemical and biological sciences. It details the core concepts, experimental methodologies for its measurement, and its critical role in areas such as drug design and molecular biology. The information is presented to be accessible and practical for researchers, scientists, and professionals in drug development.

## Core Concepts: Defining Hydron Affinity

**Hydron** affinity, more commonly referred to as proton affinity (PA), is a measure of the intrinsic basicity of a molecule in the gas phase. It is defined as the negative of the enthalpy change ( $\Delta H$ ) for the reaction of a chemical species (an atom or molecule) with a proton ( $H^+$ ) in the gas phase.<sup>[1][2]</sup>

The reaction can be represented as:



Where B is the base and  $BH^+$  is its conjugate acid. These reactions are typically exothermic in the gas phase, meaning energy is released, and thus the proton affinity has a positive value.<sup>[1]</sup> A higher proton affinity indicates a stronger base in the gas phase.<sup>[1]</sup>

It is crucial to distinguish proton affinity from pKa. While both measure acidity, pKa is defined in a solution where the solvent plays a significant role in stabilizing ions.[1] Proton affinity, being a gas-phase measurement, provides a view of the intrinsic properties of a molecule without the influence of a solvent.

Another related term is gas-phase basicity (GB), which is the negative of the Gibbs free energy change ( $\Delta G$ ) for the same reaction. Gas-phase basicity includes entropic terms, unlike proton affinity, which is purely enthalpic.[1][2]

The understanding of proton affinities is essential for elucidating proton transfer reactions, which are central to many processes in mass spectrometry and have implications for understanding biological functions in environments devoid of solvent, such as the interior of proteins.[3]

## The Significance of Hydron Affinity in Drug Development and Biology

The protonation state of molecules is fundamental to their biological function. Acid-base interactions, for which proton affinity provides a fundamental measure, are at the heart of enzyme activity.[3][4] The transfer of protons is a common step in enzymatic catalysis, and the local environment within a protein can be more akin to the gas phase than to a bulk aqueous solution.[3]

Changes in pH can alter the protonation state of amino acid residues, affecting the ionic bonds that maintain the three-dimensional structure of a protein and, consequently, its function.[4][5][6] This is why enzymes exhibit optimal activity within a specific pH range.[7][8]

In drug development, understanding the proton affinity of a drug candidate can provide insights into its binding mechanisms and interactions with its target. For instance, G-protein coupled receptors (GPCRs) are a major class of drug targets, and their activation can be mediated by changes in the protonation state of key residues.[9][10][11] A group of GPCRs, known as proton-sensing GPCRs (including GPR4, GPR65, GPR68, and GPR132), are directly activated by changes in extracellular pH and are involved in processes like inflammation and pain perception.[12][13][14] The activation of these receptors is attributed to the protonation of specific histidine residues.[13][15]

## Quantitative Data: Proton Affinities of Common Molecules

The following tables summarize the proton affinities of various molecules, including common reference compounds and amino acids. These values are essential for interpreting experimental data and for computational modeling.

Table 1: Proton Affinities of Selected Molecules

Molecule	Formula	Proton Affinity (kJ/mol)
Helium	He	177.8
Dinitrogen	N <sub>2</sub>	495
Methane	CH <sub>4</sub>	552
Water	H <sub>2</sub> O	697
Benzene	C <sub>6</sub> H <sub>6</sub>	759
Methanol	CH <sub>3</sub> OH	761
Ammonia	NH <sub>3</sub>	854
Pyridine	C <sub>5</sub> H <sub>5</sub> N	924

Source: Data compiled from multiple sources.[\[1\]](#)[\[16\]](#)

Table 2: Proton Affinities of Amino Acids

Amino Acid	Proton Affinity (kcal/mol)
Serine	217.2
Valine	218.1
Aspartic Acid	218.1
Leucine	218.7
Isoleucine	219.2
Threonine	219.2
Phenylalanine	219.9
Tyrosine	220.7
Methionine	221.0
Asparagine	222.1
Glutamic Acid	222.3
Proline	222.4
Tryptophan	223.5
Glutamine	226.9
Lysine	228.7
Histidine	230.5
Arginine	> 242.8

Source: Data compiled from J. Chem. Soc., Perkin Trans. 2.[\[17\]](#)

## Methodologies for Measuring Hydron Affinity

Several experimental techniques are employed to measure proton affinities, primarily utilizing mass spectrometry.

### The Bracketing Method

The bracketing method is a straightforward technique for determining the upper and lower bounds of a molecule's proton affinity.<sup>[18]</sup> It involves reacting the protonated analyte with a series of reference bases, each with a known proton affinity. If a proton transfer occurs from the protonated analyte to the reference base, the proton affinity of the reference base is higher than that of the analyte. Conversely, if no proton transfer occurs, the analyte's proton affinity is higher. By "bracketing" the analyte with a series of reference bases, its proton affinity can be constrained within a narrow range.<sup>[18][19]</sup>

## The Kinetic Method

The kinetic method is a more sophisticated approach that can provide a precise value for the proton affinity.<sup>[3][20][21]</sup> It involves the collision-induced dissociation (CID) of a proton-bound dimer formed between the analyte and a reference base. The ratio of the fragment ions (protonated analyte and protonated reference base) is related to their relative proton affinities. By using a series of reference bases, a linear relationship can be established between the logarithm of the fragment ion ratio and the known proton affinities of the reference bases, from which the unknown proton affinity of the analyte can be determined.

## Experimental Protocol: The Kinetic Method for Proton Affinity Determination

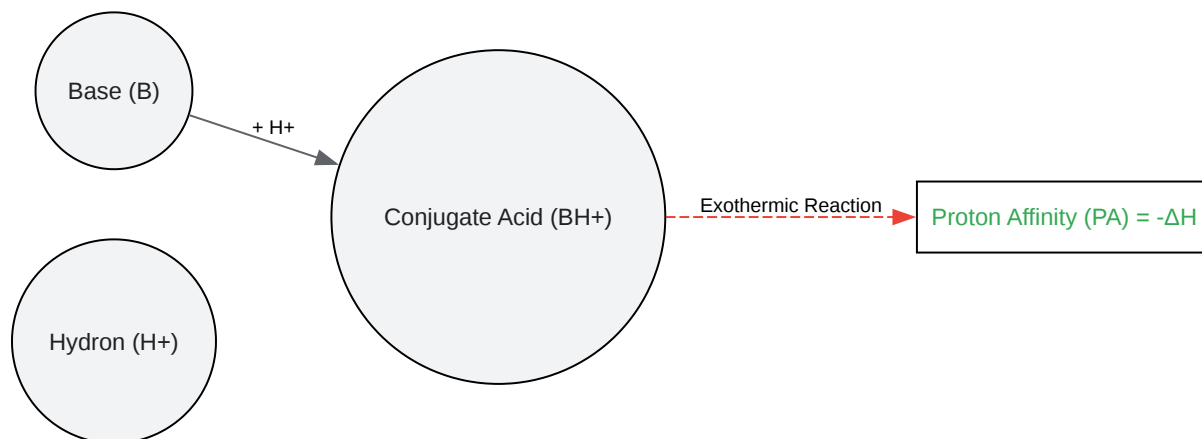
This protocol outlines the general steps for determining the proton affinity of an unknown compound (U) using the kinetic method with a mass spectrometer.

- Preparation of Solutions:
  - Prepare dilute solutions (e.g.,  $10^{-4}$  M in methanol) of the unknown compound (U) and a series of reference bases ( $R_1$ ,  $R_2$ ,  $R_3$ , ...) with well-established proton affinities that are expected to be in a similar range to that of U.
- Formation of Proton-Bound Dimers:
  - Introduce a 1:1 mixture of the solution of U and a reference base (e.g.,  $R_1$ ) into the ion source of the mass spectrometer (e.g., via electrospray ionization).
  - Optimize the ion source conditions to promote the formation of the proton-bound dimer  $[U-H-R_1]^+$ .

- Isolation of the Dimer:
  - In the mass spectrometer, isolate the proton-bound dimer  $[U-H-R_1]^+$  using an appropriate mass selection stage (e.g., a quadrupole).
- Collision-Induced Dissociation (CID):
  - Subject the isolated dimer to CID by accelerating it into a collision cell containing an inert gas (e.g., argon).
  - The collision energy should be sufficient to induce the dissociation of the dimer into its constituent protonated monomers:
    - $[U-H-R_1]^+ \rightarrow UH^+ + R_1$
    - $[U-H-R_1]^+ \rightarrow U + R_1H^+$
- Data Acquisition:
  - Acquire the mass spectrum of the fragment ions, measuring the intensities of  $UH^+$  and  $R_1H^+$ .
  - Repeat steps 2-5 for each reference base ( $R_2$ ,  $R_3$ , ...).
- Data Analysis:
  - For each dimer, calculate the ratio of the ion intensities,  $I(UH^+) / I(R_1H^+)$ .
  - Plot the natural logarithm of this ratio ( $\ln[I(UH^+) / I(R_xH^+)]$ ) against the known proton affinities of the reference bases ( $PA(R_x)$ ).
  - The data should yield a linear relationship. The proton affinity of the unknown compound (U) is the value on the x-axis where the line intersects the x-axis (i.e., where  $\ln[I(UH^+) / I(R_xH^+)] = 0$ ).

## Visualizations

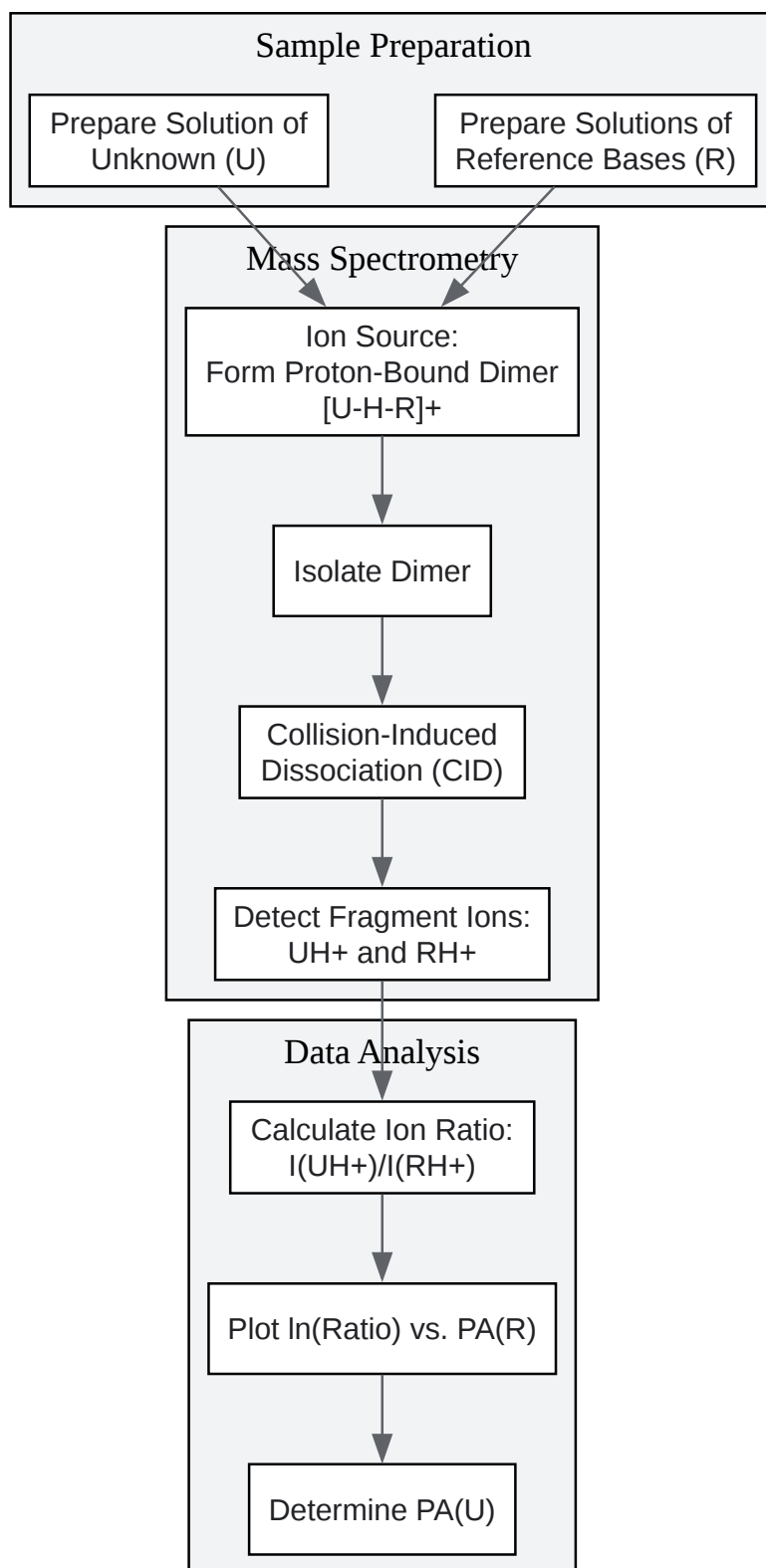
### Definition of Hydron (Proton) Affinity



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Caption: Conceptual diagram of proton affinity.

## Experimental Workflow for the Kinetic Method

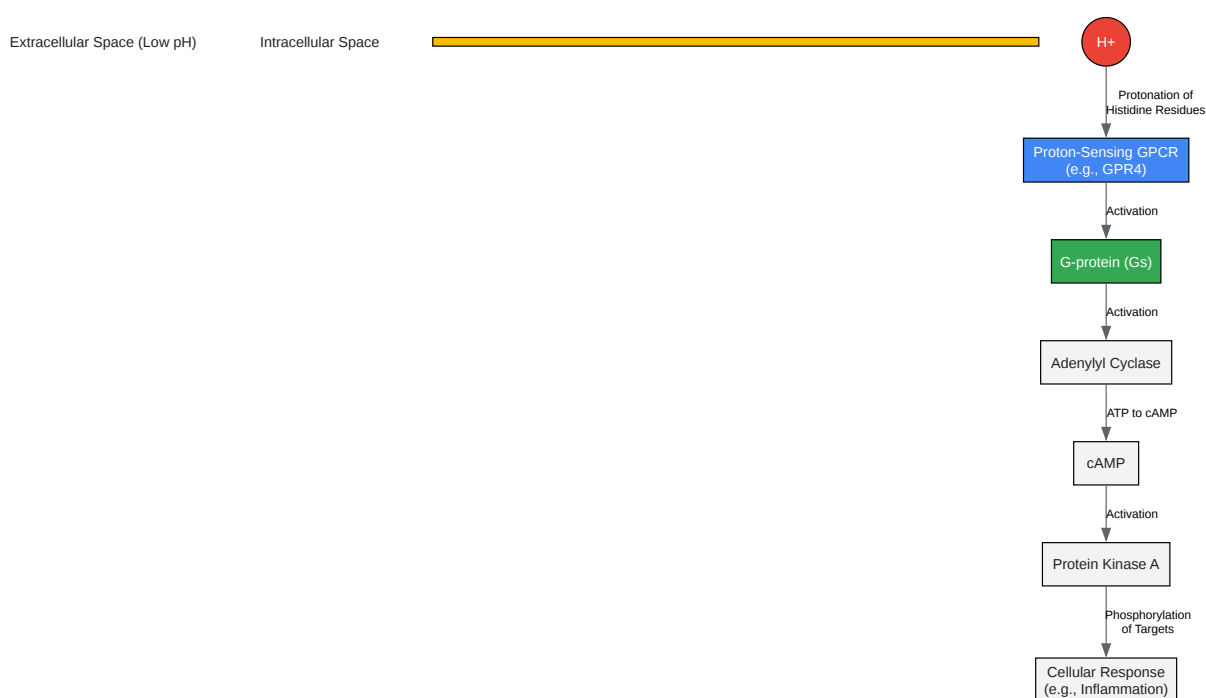


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Caption: Workflow for the kinetic method.



# Signaling Pathway of a Proton-Sensing GPCR



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Caption: Proton-sensing GPCR signaling pathway.

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